Dihydroergotamine mésylate

Vue d'ensemble

Description

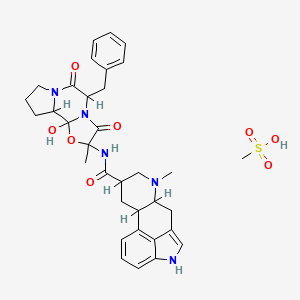

Dihydroergotamine mesylate is a hydrogenated derivative of ergotamine, an ergot alkaloid. It is primarily used in the treatment of acute migraine and cluster headaches. The compound is known chemically as ergotaman-3’,6’,18-trione,9,10-dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)-, (5’α)-, monomethanesulfonate. Its molecular formula is C34H41N5O8S, and it has a molecular weight of 679.78 .

Applications De Recherche Scientifique

Dihydroergotamine mesylate has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on various biological pathways, particularly those involving serotonin receptors.

Medicine: Extensively used in the treatment of acute migraine and cluster headaches.

Mécanisme D'action

Target of Action

Dihydroergotamine mesylate, also known as Dihydroergotamine methanesulfonate, primarily targets 5-HT1Dα and 5-HT1Dβ receptors . These receptors are subtypes of the serotonin receptor, which plays a crucial role in the regulation of mood, appetite, and sleep . Dihydroergotamine also binds with high affinity to serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors , as well as noradrenaline α2A, α2B, and α1 receptors , and dopamine D2L and D3 receptors .

Mode of Action

Dihydroergotamine’s therapeutic efficacy in migraines is generally attributed to its agonist effect at 5-HT1D receptors . It acts as an agonist to the serotonin receptors, causing vasoconstriction of the intracranial blood vessels . It also interacts centrally with dopamine and adrenergic receptors .

Biochemical Pathways

The activation of 5-HT1D receptors located on intracranial blood vessels leads to vasoconstriction, which correlates with the relief of migraine headache . An alternative hypothesis suggests that activation of 5-HT1D receptors on sensory nerve endings of the trigeminal system results in the inhibition of pro-inflammatory neuropeptide release .

Pharmacokinetics

Dihydroergotamine mesylate is poorly bioavailable if taken orally . It is administered as an intranasal spray, where it has a 32% bioavailability compared to i.v. injection . The elimination half-life of dihydroergotamine mesylate is approximately 9 hours . It is excreted in the bile .

Result of Action

The molecular and cellular effects of dihydroergotamine’s action include vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release . These actions help to alleviate the symptoms of migraines and cluster headaches .

Action Environment

The action, efficacy, and stability of dihydroergotamine can be influenced by various environmental factors. For instance, the coadministration of dihydroergotamine with potent CYP 3A4 inhibitors, including protease inhibitors and macrolide antibiotics, can elevate the serum levels of dihydroergotamine, increasing the risk for vasospasm leading to cerebral ischemia and/or ischemia of the extremities . Therefore, concomitant use of these medications is contraindicated .

Analyse Biochimique

Biochemical Properties

Dihydroergotamine mesylate binds with high affinity to serotonin 5-HT1Dα, 5-HT1Dβ, 5-HT1A, 5-HT2A, and 5-HT2C receptors, noradrenaline α2A, α2B and α1 receptors, and dopamine D2L and D3 receptors . It also interacts with 5-HT receptors on sensory nerve endings in the trigeminal system .

Cellular Effects

Dihydroergotamine mesylate has been shown to significantly reduce the viability of certain cancer cells, such as MiaPaCa-2 and PANC-1 pancreatic cancer cells . It also tightens blood vessels and prevents the release of inflammatory chemicals in the brain, which relieves headaches .

Molecular Mechanism

The therapeutic activity of Dihydroergotamine mesylate in migraine is generally attributed to the agonist effect at 5-HT1D receptors . One theory suggests that activation of 5-HT1D receptors located on intracranial blood vessels leads to vasoconstriction, which correlates with the relief of migraine headache . The alternative hypothesis suggests that activation of 5-HT1D receptors on sensory nerve endings of the trigeminal system results in the inhibition of pro-inflammatory neuropeptide release .

Temporal Effects in Laboratory Settings

It is known that Dihydroergotamine mesylate undergoes a biphasic pattern of elimination, primarily metabolized by hepatic degradation, with metabolites predominantly excreted in the feces via biliary excretion .

Metabolic Pathways

Dihydroergotamine mesylate is primarily metabolized by hepatic degradation, with metabolites predominantly excreted in the feces via biliary excretion . Four dihydroergotamine mesylate metabolites have been identified in human plasma following oral administration .

Transport and Distribution

Dihydroergotamine mesylate is 93% plasma protein bound . The apparent steady-state volume of distribution is approximately 800 liters .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydroergotamine mesylate is synthesized by hydrogenating ergotamine at the 9,10 position. The hydrogenation process involves the use of hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective reduction of the double bond .

Industrial Production Methods: In industrial settings, the production of dihydroergotamine mesylate involves large-scale hydrogenation reactors. The process begins with the extraction of ergotamine from the Claviceps purpurea fungus, followed by its purification. The purified ergotamine is then subjected to hydrogenation to produce dihydroergotamine, which is subsequently converted to its mesylate salt by reacting with methanesulfonic acid .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydroergotamine mesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already reduced state.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the structure.

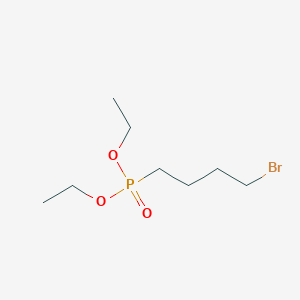

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is used for further reduction.

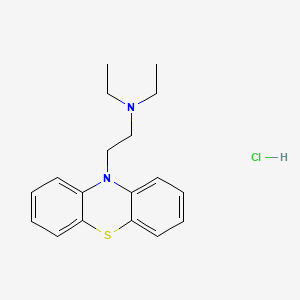

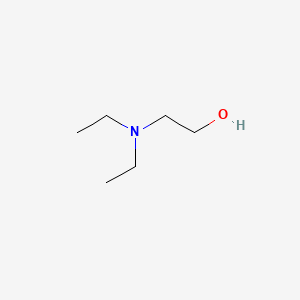

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Further hydrogenated derivatives.

Substitution: Alkylated or acylated derivatives.

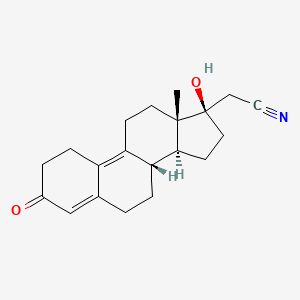

Comparaison Avec Des Composés Similaires

Ergotamine: The parent compound from which dihydroergotamine is derived. It has a similar mechanism of action but is less selective and has a higher side effect profile.

Sumatriptan: A triptan used for migraine treatment. It has a similar efficacy but a more favorable side effect profile compared to dihydroergotamine.

Methysergide: Another ergot derivative used for migraine prophylaxis. .

Uniqueness: Dihydroergotamine mesylate is unique in its ability to be administered through various routes, including intravenous, intramuscular, subcutaneous, and nasal spray. This versatility in administration, combined with its high affinity for serotonin receptors, makes it a valuable option for the acute treatment of migraines and cluster headaches .

Propriétés

IUPAC Name |

N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYPXRFPBQGGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6190-39-2 | |

| Record name | Dihydroergotamine mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

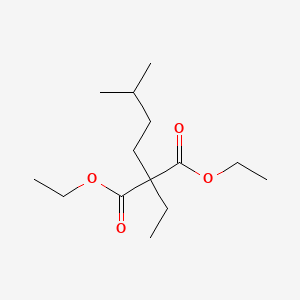

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate](/img/structure/B1670527.png)